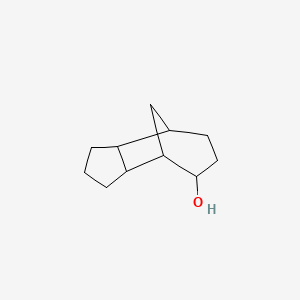
Decahydro-4,8-methanoazulen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-4,8-methanoazulen-5-ol involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the cyclization of precursor molecules under specific conditions. Common reagents used in the synthesis include various catalysts and solvents that facilitate the formation of the desired stereoisomer .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and high-pressure systems. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Decahydro-4,8-methanoazulen-5-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different alcohols or hydrocarbons .
Scientific Research Applications
Decahydro-4,8-methanoazulen-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Decahydro-4,8-methanoazulen-5-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity. This can lead to various biological responses, such as changes in cellular signaling pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Decahydro-4,8-methanoazulen-5-ol include:
- α-Humulene alcohol
- α-Caryophyllene alcohol
- 11-Apollanol
- Longiborneol
- Juniperol
Uniqueness
What sets this compound apart from these similar compounds is its unique stereochemistry and specific functional groups. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
63599-17-7 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
tricyclo[5.3.1.02,6]undecan-8-ol |
InChI |
InChI=1S/C11H18O/c12-11-5-4-7-6-10(11)9-3-1-2-8(7)9/h7-12H,1-6H2 |
InChI Key |
DCYUJMWGOCMWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CCC(C(C3)C2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















